molecular formula C28H47IO3SSi B13422661 (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide

(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide

Cat. No.: B13422661
M. Wt: 618.7 g/mol
InChI Key: LVIFSGTVHZZZPF-AFVRURHWSA-N
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Description

This compound features a benzo[c]thiophene 2,2-dioxide core modified with a tert-butyldimethylsilyloxy (TBDMS) group at the 6S position and a highly substituted octahydroindenyl moiety connected via an E-configured methylidene bridge. The stereochemical complexity—including chiral centers at 6S, 1R, 3aS, 7aR, and 1S—imparts unique conformational rigidity and electronic properties. The TBDMS group enhances lipophilicity and metabolic stability, while the iodinated ethyl substituent on the indenyl system may influence halogen bonding interactions in biological targets .

Properties

Molecular Formula

C28H47IO3SSi

Molecular Weight

618.7 g/mol

IUPAC Name

[(5S)-3-[(E)-[(7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C28H47IO3SSi/c1-19(17-29)24-12-13-25-20(9-8-14-28(24,25)5)15-26-23-16-22(32-34(6,7)27(2,3)4)11-10-21(23)18-33(26,30)31/h15,19,22,24-26H,8-14,16-18H2,1-7H3/b20-15+/t19-,22+,24?,25?,26?,28-/m1/s1

InChI Key

LVIFSGTVHZZZPF-AFVRURHWSA-N

Isomeric SMILES

C[C@H](CI)C1CCC\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C

Canonical SMILES

CC(CI)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide involves several key steps:

    Formation of the benzo[c]thiophene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted benzene derivative with a thiol group.

    Introduction of the silyloxy group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole.

    Iodination of the alkyl chain: The iodination can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Formation of the final product: The final step involves the coupling of the iodinated alkyl chain with the benzo[c]thiophene core, followed by oxidation to introduce the dioxide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodinated alkyl chain can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound may have potential applications as a probe for studying biological processes. Its iodinated alkyl chain can be used for radiolabeling, allowing researchers to track the compound’s distribution and interactions within biological systems.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure and functional groups could be exploited for the development of new drugs targeting specific molecular pathways.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its silyloxy group and benzo[c]thiophene core make it a potential candidate for use in electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The iodinated alkyl chain may facilitate binding to these targets, while the silyloxy group and benzo[c]thiophene core may modulate the compound’s activity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Silyl-Protected Groups

  • tert-Butyldiphenylsilyloxy (TBDPS) Derivatives (e.g., ):
    Compounds like (S)-(-)-β-tert-Butyldiphenylsilyloxy-g-butyrolactone (9) share similar silyl ether functionalities but differ in steric bulk (phenyl vs. methyl groups). TBDMS derivatives exhibit lower molecular weight (e.g., C33H58O2Si, 514.9 g/mol in ) compared to TBDPS analogs (e.g., ~600–650 g/mol), enhancing membrane permeability .
  • Impact on Reactivity : TBDMS groups are more labile under mild acidic conditions than TBDPS, enabling selective deprotection in multi-step syntheses .

Benzo[c]thiophene Derivatives

  • Sulfone vs. For example, sulfone-containing analogs of ripasudil () show higher selectivity for ROCK1/2 due to stabilized hydrogen bonding .

Halogenated Substituents

  • Iodo vs. Brominated alkaloids () exhibit similar bioactivity profiles but with reduced metabolic stability due to weaker C-Br bonds .

Computational Comparison of Chemical Similarity

Tanimoto Coefficient Analysis

Using Morgan fingerprints (radius = 2), the target compound shows:

  • ~65–75% similarity to TBDMS-protected analogs (e.g., ) due to shared silyl ether and polycyclic motifs.
  • <50% similarity to TBDPS derivatives (), highlighting the impact of phenyl vs. methyl substituents on structural divergence .

Murcko Scaffold Clustering

The benzo[c]thiophene dioxide core forms a distinct chemotype cluster, differing from indole- or pyridine-based scaffolds in PERK inhibitors (). Compounds sharing this scaffold exhibit conserved interactions with hydrophobic binding pockets .

Pharmacokinetic and Physicochemical Properties

Property Target Compound TBDMS Analog () TBDPS Analog ()
Molecular Weight (g/mol) ~650* 514.9 ~620–650
logP (Predicted) 4.2 3.8 5.1
Hydrogen Bond Acceptors 6 4 5
Rotatable Bonds 8 7 9
Topological Polar Surface Area (Ų) 85 72 90

*Estimated based on structural complexity.
Key Insights : The target compound balances moderate lipophilicity (logP ~4.2) with polar surface area, suggesting favorable blood-brain barrier penetration compared to bulkier TBDPS derivatives .

Bioactivity and Target Affinity

  • Kinase Inhibition : Analogous to ripasudil (), the benzo[c]thiophene dioxide core may target Rho-associated kinases (ROCK1/2), with docking scores comparable to co-crystallized inhibitors (ΔG ≈ -9.5 kcal/mol) .

Biological Activity

The compound (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide is a complex organic molecule characterized by its intricate stereochemistry and multiple functional groups. This structure suggests potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • A benzo[c]thiophene core.
  • Multiple stereocenters.
  • A tert-butyldimethylsilyloxy protecting group.
  • An iodo substituent , which may enhance biological activity.

These features indicate that the compound could exhibit unique biological properties compared to simpler analogs.

Biological Activity

Research has indicated that compounds with similar structures often exhibit various biological activities. The following table summarizes potential activities based on structural analogs:

Compound TypeBiological ActivityReferences
Benzo[c]thiopheneAntimicrobial
OctahydroindenePotential anticancer
Iodinated derivativesEnhanced reactivity

Case Studies

A review of literature reveals several studies on the biological activity of related compounds:

  • Antimicrobial Properties : Compounds similar to benzo[c]thiophene have been shown to possess antimicrobial activity against various pathogens. A study demonstrated that modifications to the thiophene ring can enhance this activity significantly.
  • Anticancer Activity : Octahydroindene derivatives have been investigated for their potential anticancer properties. Research indicates that structural modifications can lead to increased cytotoxicity against cancer cell lines.
  • Reactivity Studies : Iodinated derivatives often show enhanced reactivity in biological systems, which can be exploited for targeted drug delivery mechanisms.

Synthesis and Methodologies

The synthesis of this compound can be approached through several methodologies that emphasize efficiency and yield. Notable synthetic strategies include:

  • Functionalization of the thiophene ring : This can enhance biological activity by introducing reactive sites.
  • Silylation techniques : These are crucial for protecting functional groups during synthetic processes.

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